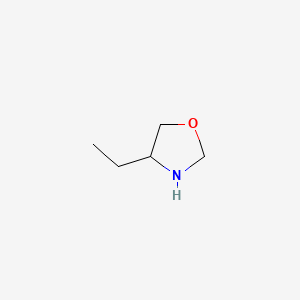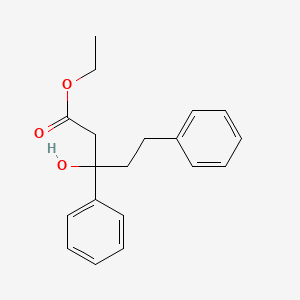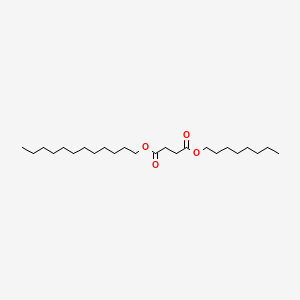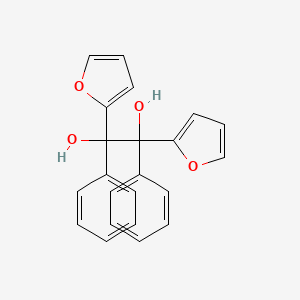![molecular formula C10H18NO3P B14648259 Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate CAS No. 51805-08-4](/img/structure/B14648259.png)
Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate is an organic compound that features a complex structure with multiple functional groups. It contains an ester group, a nitrile group, and a phosphoryl group, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate typically involves the reaction of ethyl propanoate with 2-cyanoethylphosphonic dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, affecting various biochemical pathways. The nitrile group can interact with enzymes and proteins, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl propanoate: A simpler ester without the nitrile and phosphoryl groups.
2-Cyanoethylphosphonic acid: Contains the nitrile and phosphoryl groups but lacks the ester functionality.
Uniqueness
Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
51805-08-4 |
|---|---|
Fórmula molecular |
C10H18NO3P |
Peso molecular |
231.23 g/mol |
Nombre IUPAC |
ethyl 3-[2-cyanoethyl(ethyl)phosphoryl]propanoate |
InChI |
InChI=1S/C10H18NO3P/c1-3-14-10(12)6-9-15(13,4-2)8-5-7-11/h3-6,8-9H2,1-2H3 |
Clave InChI |
FNEGCETUAICCCQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCP(=O)(CC)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)


![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)
![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)

![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)

